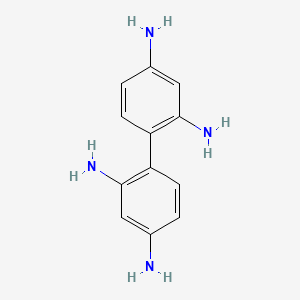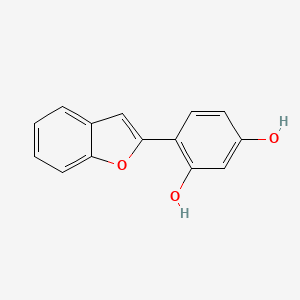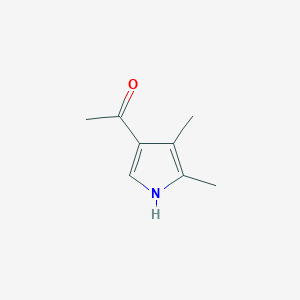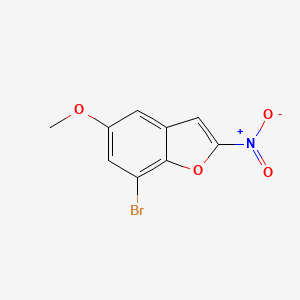![molecular formula C10H7NO4 B12882436 4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)
4-Acetylbenzo[d]oxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylbenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylbenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with acetic anhydride, followed by cyclization with a suitable carboxylic acid derivative under acidic or basic conditions .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetylbenzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives .
Aplicaciones Científicas De Investigación
4-Acetylbenzo[d]oxazole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 4-Acetylbenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the oxazole ring .
Comparación Con Compuestos Similares
Benzoxazole: Similar in structure but lacks the acetyl and carboxylic acid groups.
Oxazole: The parent compound of the oxazole family, simpler in structure.
Thiazole: Contains sulfur instead of oxygen in the ring, leading to different chemical properties.
Uniqueness: 4-Acetylbenzo[d]oxazole-2-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H7NO4 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
4-acetyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c1-5(12)6-3-2-4-7-8(6)11-9(15-7)10(13)14/h2-4H,1H3,(H,13,14) |
Clave InChI |
ATLYZFOLDJOZLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=CC=C1)OC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)

![6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12882379.png)
![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)



![2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12882405.png)





